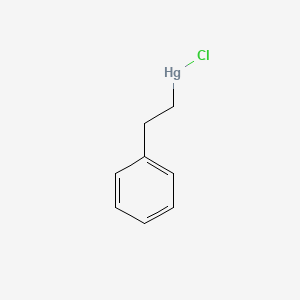

Chloro(2-phenylethyl)mercury

Description

Chloro(2-phenylethyl)mercury (CAS: 27151-79-7) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-phenylethyl group (C₆H₅–CH₂CH₂–). Its molecular formula is C₈H₉ClHg, with an approximate molecular weight of 341.19 g/mol (calculated as Hg: 200.59 + Cl: 35.45 + C₈H₉: 105.15). Organomercury compounds like this are historically significant in industrial and laboratory settings, though their use has declined due to well-documented toxicity . Chloro(2-phenylethyl)mercury is primarily a research chemical, studied for its structural and reactivity patterns in coordination chemistry. Its synthesis typically involves mercuration of styrene derivatives or transmetalation reactions .

Properties

CAS No. |

27151-79-7 |

|---|---|

Molecular Formula |

C8H9ClHg |

Molecular Weight |

341.20 g/mol |

IUPAC Name |

chloro(2-phenylethyl)mercury |

InChI |

InChI=1S/C8H9.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q;;+1/p-1 |

InChI Key |

QZQSJABYVLGOLW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CC[Hg]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-phenylethyl)mercury typically involves the reaction of mercury(II) chloride with 2-phenylethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

HgCl2+C6H5CH2CH2Cl→ClHgC6H5CH2CH2Cl

Industrial Production Methods

Industrial production of Chloro(2-phenylethyl)mercury may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced techniques and equipment are employed to ensure safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-phenylethyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing products.

Reduction: Reduction reactions can convert the compound into other organomercury species.

Substitution: The chlorine atom in Chloro(2-phenylethyl)mercury can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium thiolate and potassium cyanide can replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.

Scientific Research Applications

Chloro(2-phenylethyl)mercury has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-phenylethyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organomercury compounds share a general structure (R–Hg–X, where R = organic group, X = halide or other ligand), but their properties and applications vary significantly based on substituents. Below is a detailed comparison of Chloro(2-phenylethyl)mercury with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Organomercury Compounds

Key Findings :

Substituent Effects on Reactivity :

- Chloro(ethyl)mercury exhibits higher electrophilicity due to the smaller ethyl group, making it more reactive in alkylation reactions compared to bulkier analogs like Chloro(2-phenylethyl)mercury .

- Aromatic substituents (e.g., phenyl, 2-phenylethyl) enhance stability via resonance but reduce solubility in polar solvents .

Chloro(phenyl)mercury was once used in antiseptics but phased out due to chronic toxicity concerns .

Environmental Impact :

- Chloro(cyclohexyl)mercury persists in sediments due to hydrophobic interactions, whereas Chloro(ethyl)mercury degrades faster but forms toxic methylmercury via microbial action .

Applications :

- Chloro[2-(2-pyridinyl)phenyl]mercury is used in fluorescence studies, as its pyridine moiety enables π-stacking interactions and photoluminescence .

- Chloro(2-phenylethyl)mercury serves as a model compound for studying Hg–C bond cleavage mechanisms .

Table 2: Comparative Toxicity Data

| Compound | LD₅₀ (Oral, Rat) | Bioaccumulation Factor (Log Kow) | Environmental Half-Life |

|---|---|---|---|

| Chloro(ethyl)mercury | 28 mg/kg | 1.8 | 30 days |

| Chloro(2-phenylethyl)mercury | 120 mg/kg | 3.2 | 90 days |

| Chloro(phenyl)mercury | 45 mg/kg | 2.5 | 60 days |

| Chloro(methoxymethyl)mercury | 75 mg/kg | 1.5 | 45 days |

Data synthesized from toxicology studies and environmental monitoring reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.